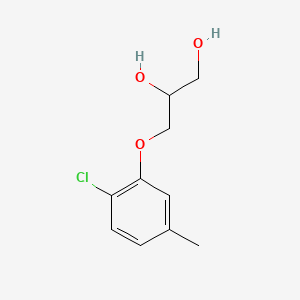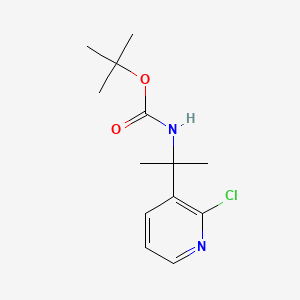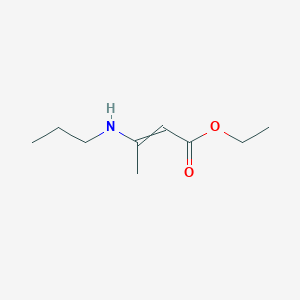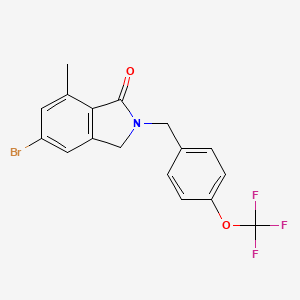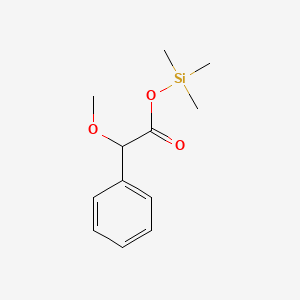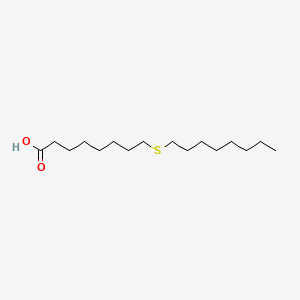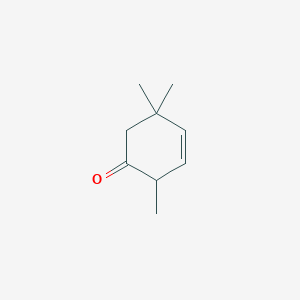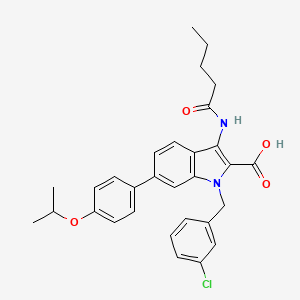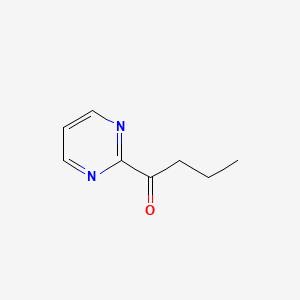![molecular formula C15H18N2O6 B13939629 2-(2-morpholinoacetoxy)ethyl 4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B13939629.png)
2-(2-morpholinoacetoxy)ethyl 4H-furo[3,2-b]pyrrole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-morpholinoacetoxy)ethyl 4H-furo[3,2-b]pyrrole-5-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The furo[3,2-b]pyrrole core is a fused ring system that includes both oxygen and nitrogen atoms, making it a versatile scaffold in medicinal chemistry and materials science.
Preparation Methods
The synthesis of 2-(2-morpholinoacetoxy)ethyl 4H-furo[3,2-b]pyrrole-5-carboxylate typically involves multiple steps. One common synthetic route follows the Hemetsberger–Knittel protocol, which includes:
Nucleophilic substitution: Halogen-containing aliphatic carboxylic acid esters are reacted with nucleophiles.
Knoevenagel condensation: This step involves the condensation of aldehydes with active methylene compounds.
Thermolysis: The final step promotes intramolecular cyclocondensation to form the O,N-heteropentalene structure.
Industrial production methods may vary, but they generally follow similar principles, often optimized for higher yields and purity.
Chemical Reactions Analysis
2-(2-morpholinoacetoxy)ethyl 4H-furo[3,2-b]pyrrole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or introduce hydrogen atoms.
Substitution: Electrophilic or nucleophilic substitution reactions can replace specific atoms or groups within the molecule.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Major products formed depend on the specific reaction conditions but often include derivatives with modified functional groups .
Scientific Research Applications
2-(2-morpholinoacetoxy)ethyl 4H-furo[3,2-b]pyrrole-5-carboxylate has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in drug development.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence
Mechanism of Action
The mechanism of action of 2-(2-morpholinoacetoxy)ethyl 4H-furo[3,2-b]pyrrole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound’s derivatives .
Comparison with Similar Compounds
2-(2-morpholinoacetoxy)ethyl 4H-furo[3,2-b]pyrrole-5-carboxylate can be compared with other similar compounds, such as:
4H-thieno[3,2-b]pyrrole-5-carboxylates: These compounds have a sulfur atom in place of the oxygen atom in the furo[3,2-b]pyrrole core.
Indole derivatives: These compounds have a benzene ring fused with a pyrrole ring, offering different electronic properties.
The uniqueness of this compound lies in its specific ring structure and the presence of the morpholinoacetoxy group, which can impart unique biological and chemical properties .
Properties
Molecular Formula |
C15H18N2O6 |
|---|---|
Molecular Weight |
322.31 g/mol |
IUPAC Name |
2-(2-morpholin-4-ylacetyl)oxyethyl 4H-furo[3,2-b]pyrrole-5-carboxylate |
InChI |
InChI=1S/C15H18N2O6/c18-14(10-17-2-5-20-6-3-17)22-7-8-23-15(19)12-9-13-11(16-12)1-4-21-13/h1,4,9,16H,2-3,5-8,10H2 |
InChI Key |
IOONQSQLDSNOPS-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CC(=O)OCCOC(=O)C2=CC3=C(N2)C=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Tricyclo[4.2.2.0~1,6~]decane](/img/structure/B13939555.png)
